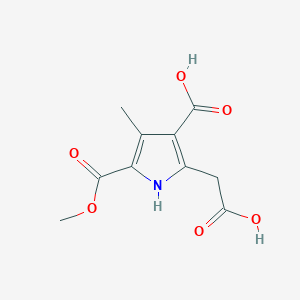
2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 400236 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 400236 typically involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it generally includes steps such as:
Starting Material Preparation: The initial step involves preparing the starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 400236 is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: Producing the compound in large batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Processing: A more efficient method where the reactions and purification steps are carried out continuously, allowing for a steady production of the compound.
化学反应分析
Types of Reactions
NSC 400236 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different products.
Reduction: Reduction reactions involve the gain of electrons, often using reducing agents.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 400236 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts like palladium on carbon can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.
科学研究应用
NSC 400236 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating various diseases, particularly in the field of oncology.
Industry: NSC 400236 is used in the production of other chemicals and materials, making it valuable in industrial applications.
作用机制
The mechanism by which NSC 400236 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It can affect signaling pathways within cells, leading to changes in cellular behavior and function.
相似化合物的比较
NSC 400236 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functions include NSC 125973 and NSC 181339.
Uniqueness: NSC 400236 may have unique properties, such as higher stability or greater efficacy in certain applications, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
7473-13-4 |
|---|---|
分子式 |
C10H11NO6 |
分子量 |
241.20 g/mol |
IUPAC 名称 |
2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO6/c1-4-7(9(14)15)5(3-6(12)13)11-8(4)10(16)17-2/h11H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI 键 |
MNFFVIJIWKSPFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1C(=O)O)CC(=O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



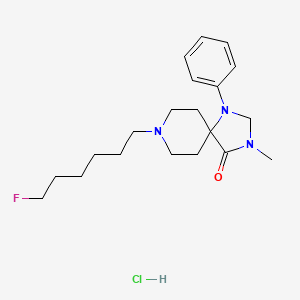
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12790266.png)

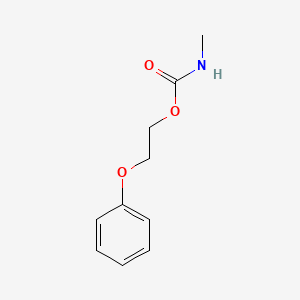

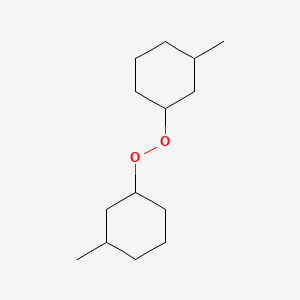
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)

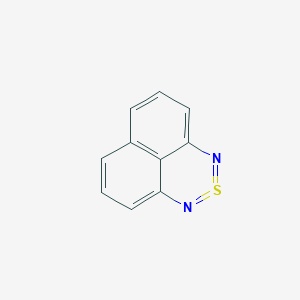

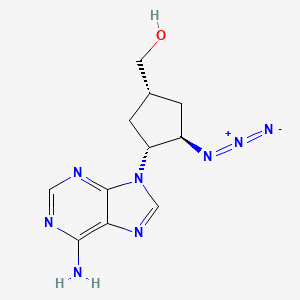
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
